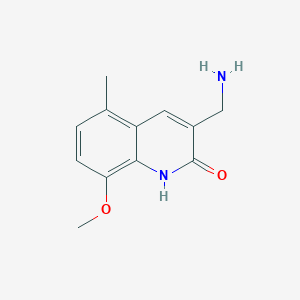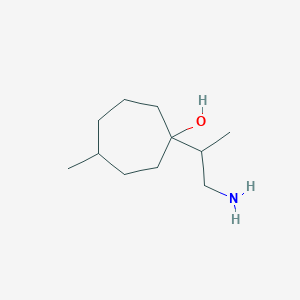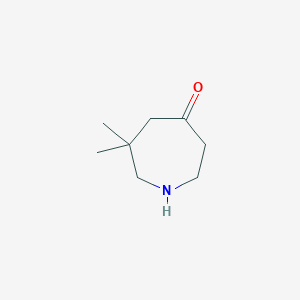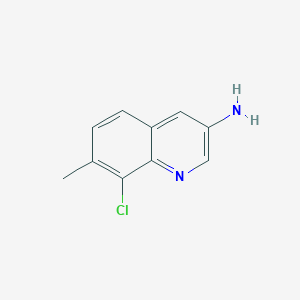![molecular formula C11H21NO4 B13195553 2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
2-[(Boc)(ethyl)amino]butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID primarily involves the protection of amines through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(TERT-BUTOXY)CARBONYL]AMINOETHYL 4-METHYLBENZENESULFONATE: Another compound featuring the BOC protecting group, used in similar applications.
2-[(TERT-BUTOXY)CARBONYL]AMINOETHOXYETHANOL: A related compound used in organic synthesis and peptide chemistry.
Uniqueness
2-((TERT-BUTOXY)CARBONYLAMINO)BUTANOICACID is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive molecules where other protecting groups might fail .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-6-8(9(13)14)12(7-2)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
FVQOCTDWLBVBIT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N(CC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)



![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)

![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
